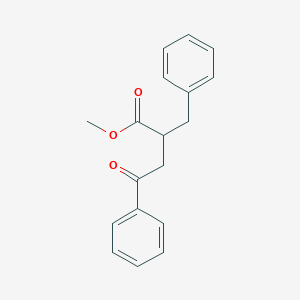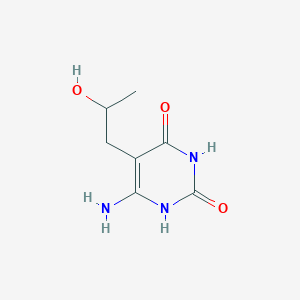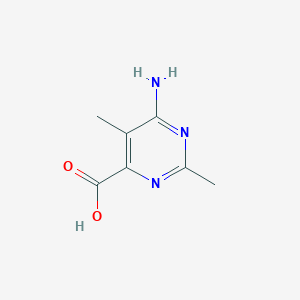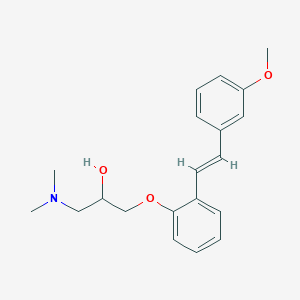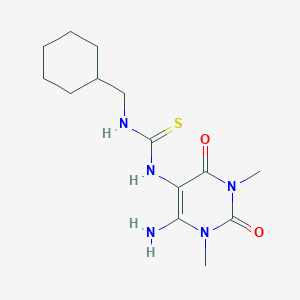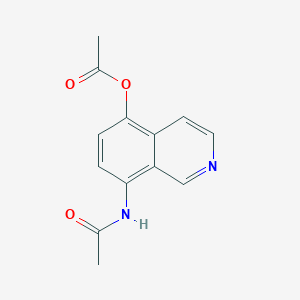
(8-Acetamidoisoquinolin-5-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-Acetamidoisoquinolin-5-yl) acetate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound this compound is characterized by the presence of an acetamido group at the 8th position and an acetate group at the 5th position of the isoquinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-Acetamidoisoquinolin-5-yl) acetate typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through various methods such as the Bischler-Napieralski reaction, Pomeranz-Fritsch reaction, or Pictet-Spengler reaction.
Introduction of Acetamido Group: The acetamido group can be introduced by reacting the isoquinoline derivative with acetic anhydride in the presence of a base such as pyridine.
Acetylation: The final step involves the acetylation of the isoquinoline derivative at the 5th position using acetic anhydride and a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(8-Acetamidoisoquinolin-5-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The acetate group can be substituted with other functional groups such as halides, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve reagents like halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides).
Major Products
The major products formed from these reactions include various isoquinoline derivatives with modified functional groups, which can be further utilized in synthetic and medicinal chemistry.
科学的研究の応用
(8-Acetamidoisoquinolin-5-yl) acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in drug development, particularly in the treatment of neurological disorders and infectious diseases.
Industry: The compound is used in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of (8-Acetamidoisoquinolin-5-yl) acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
DNA Intercalation: Intercalating into DNA, thereby affecting gene expression and replication.
類似化合物との比較
Similar Compounds
Isoquinoline: The parent compound with a similar core structure but lacking the acetamido and acetate groups.
Quinoline: A structurally related compound with a nitrogen atom at a different position in the ring.
Naphthyridine: Another heterocyclic compound with similar biological activities.
Uniqueness
(8-Acetamidoisoquinolin-5-yl) acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetamido and acetate groups allows for versatile chemical modifications and potential therapeutic applications.
特性
CAS番号 |
7467-74-5 |
|---|---|
分子式 |
C13H12N2O3 |
分子量 |
244.25 g/mol |
IUPAC名 |
(8-acetamidoisoquinolin-5-yl) acetate |
InChI |
InChI=1S/C13H12N2O3/c1-8(16)15-12-3-4-13(18-9(2)17)10-5-6-14-7-11(10)12/h3-7H,1-2H3,(H,15,16) |
InChIキー |
NCACIPGQUXOBPV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C2C=NC=CC2=C(C=C1)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




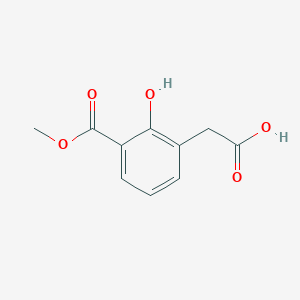
![[cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol](/img/structure/B14010012.png)
![tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14010019.png)

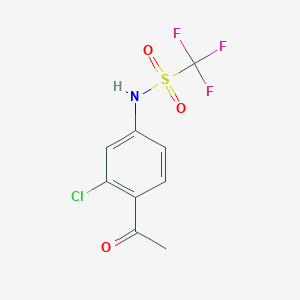
![Ethyl 5-oxo-1-phenyl-4-[(E)-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}diazenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B14010032.png)
